2-Benzyl-1,3-propanediol: A Comprehensive Technical Guide
2-Benzyl-1,3-propanediol: A Comprehensive Technical Guide
Introduction
2-Benzyl-1,3-propanediol, with the CAS Number 2612-30-8, is a substituted aromatic diol that holds significant interest in various fields of chemical synthesis, including pharmaceuticals and material science.[1] Its unique structure, featuring a flexible propanediol backbone and a rigid benzyl group, imparts a combination of desirable properties. This guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in chemical reactions, its solubility in various media, and its physical state under different conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | Inferred from Formula |
| CAS Number | 2612-30-8 | [1][2] |
| Appearance | White Solid | [3] |
| Melting Point | 54 - 56 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Information not readily available | |
| InChI | 1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | [2] |
| SMILES | C(C(CO)CO)C1=CC=CC=C1 | Inferred from structure |
Synthesis and Manufacturing
The synthesis of 2-benzyl-1,3-propanediol is a critical aspect for its practical application. Several synthetic routes have been explored, with the reduction of diethyl benzylmalonate being a prominent method.
Established Synthesis Protocol: Reduction of Diethyl Benzylmalonate
A widely cited method for the preparation of 2-benzyl-1,3-propanediol involves the reduction of diethyl benzylmalonate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]
Reaction: Diethyl benzylmalonate is reduced by LiAlH₄ in an anhydrous ether solvent to yield 2-benzyl-1,3-propanediol.[2]
Step-by-Step Experimental Protocol:
-
Reaction Setup: A suspension of lithium aluminum hydride (12g) in anhydrous diethyl ether (300ml) is prepared in a reaction vessel under an inert argon atmosphere and cooled to 0°C.[2]
-
Addition of Starting Material: Diethyl benzylmalonate (100g) is added dropwise to the stirred suspension.[2]
-
Reaction Progression: The reaction mixture is allowed to stir overnight at room temperature to ensure complete reduction.[2]
-
Work-up: The reaction is carefully quenched following conventional procedures for LiAlH₄ reductions.[2]
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Isolation: The ether solution is evaporated to yield the crude 2-benzyl-1,3-propanediol.[2] Further purification can be achieved through recrystallization or chromatography if necessary.
An alternative approach involves the reduction of diethyl phenylmalonate with sodium borohydride, which is considered a safer and more commercially viable method.[4] This process often utilizes a buffer, such as sodium dihydrogen phosphate, to maintain a controlled pH and improve reaction yield.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Benzyl-1,3-propanediol.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-benzyl-1,3-propanediol is primarily dictated by its two primary hydroxyl (-OH) groups. These functional groups can undergo a variety of reactions, including esterification, etherification, and oxidation, making it a versatile building block in organic synthesis.
Potential Applications in Drug Development and Material Science
While specific applications for 2-benzyl-1,3-propanediol are not extensively documented in the provided search results, the broader class of 1,3-propanediols and their derivatives have a wide range of uses. These include applications in the synthesis of polyesters, polyurethanes, and other polymers.[5][6][7][8] In the pharmaceutical industry, propanediol derivatives are explored for various therapeutic applications, including pain management.[9] The presence of the benzyl group in 2-benzyl-1,3-propanediol could be leveraged to introduce aromatic interactions in drug-target binding or to modify the physical properties of polymers.
Derivatives of 1,3-propanediol are also utilized in cosmetics, food products, and as antifreeze agents.[10]
Key Reaction Pathway: Esterification
A fundamental reaction of 2-benzyl-1,3-propanediol is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives to form esters. This reaction is crucial for synthesizing various derivatives and polymers.
Caption: Generalized esterification pathway of 2-Benzyl-1,3-propanediol.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a complete set of spectra for 2-benzyl-1,3-propanediol was not available in the search results, typical spectral characteristics for similar structures can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl group, the methine proton at the 2-position, and the diastereotopic methylene protons of the propanediol backbone. The hydroxyl protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic methylene carbon, the methine carbon at the 2-position, and the two equivalent methylene carbons of the propanediol moiety.
Infrared (IR) Spectroscopy
The IR spectrum of 2-benzyl-1,3-propanediol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[11] Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to the molecular weight (166.22). Common fragmentation patterns would likely involve the loss of water and cleavage of the benzyl group.
Safety, Handling, and Toxicology
Proper handling and awareness of the potential hazards are paramount when working with any chemical substance.
Hazard Identification and Precautionary Measures
Based on safety data for similar propanediol compounds, 2-benzyl-1,3-propanediol should be handled with care. It may cause skin and eye irritation.[12] Inhalation of dust or vapors should be avoided.[3]
| Hazard | Precaution | Source |
| Eye Contact | May cause irritation. | [12] |
| Skin Contact | May cause irritation. | [12] |
| Inhalation | May cause respiratory tract irritation. | [3] |
| Ingestion | May be harmful if swallowed. | [12] |
Personal Protective Equipment (PPE) and Handling Guidelines
-
Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[13]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[14]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA approved respirator may be necessary.[3]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][14]
-
Disposal: Dispose of contents and container in accordance with applicable local, regional, national, and international regulations.[15]
References
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PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ChemSynthesis. (2025). 2-benzyl-3-phenyl-1,2-propanediol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Benzyl-2-ethyl-propane-1,3-diol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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ChemSynthesis. (2025). 2-benzyl-1,3-propanediol. Retrieved from [Link]
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
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PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from [Link]
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Zhu, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
- Google Patents. (n.d.). EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
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Liu, D., et al. (2022). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry. Retrieved from [Link]
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Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]
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Ma, F., et al. (2013). 1,3-Propanediol and its copolymers: research, development and industrialization. Chinese Journal of Polymer Science. Retrieved from [Link]
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Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Production and Applications of 1,3-Propanediol. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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